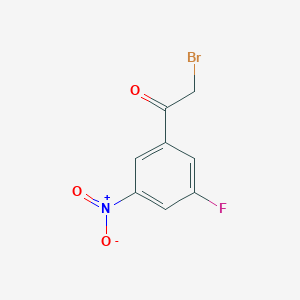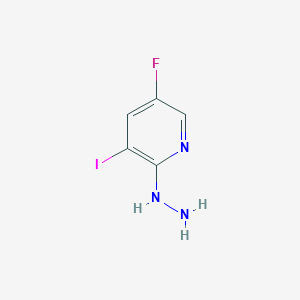![molecular formula C11H13N3O3 B12444974 2-[6-[(2-Methylpropan-2-yl)oxy]-3-nitropyridin-2-yl]acetonitrile CAS No. 127792-76-1](/img/structure/B12444974.png)
2-[6-[(2-Methylpropan-2-yl)oxy]-3-nitropyridin-2-yl]acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[6-[(2-Methylpropan-2-yl)oxy]-3-nitropyridin-2-yl]acetonitrile is a complex organic compound with a unique structure that includes a pyridine ring substituted with a nitro group, an acetonitrile group, and a tert-butyl ether group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-[(2-Methylpropan-2-yl)oxy]-3-nitropyridin-2-yl]acetonitrile typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common method involves the nitration of a pyridine derivative followed by the introduction of the acetonitrile group and the tert-butyl ether group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and etherification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
2-[6-[(2-Methylpropan-2-yl)oxy]-3-nitropyridin-2-yl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The acetonitrile group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically require controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce various oxidized forms of the compound.
Aplicaciones Científicas De Investigación
2-[6-[(2-Methylpropan-2-yl)oxy]-3-nitropyridin-2-yl]acetonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[6-[(2-Methylpropan-2-yl)oxy]-3-nitropyridin-2-yl]acetonitrile involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the acetonitrile and tert-butyl ether groups can influence the compound’s solubility and reactivity. These interactions can lead to various biological effects, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other nitropyridine derivatives and acetonitrile-substituted pyridines. Examples include:
- 2,6-dimethyl-4-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]-1,4-dihydropyridine-3,5-dicarboxylic acid diethyl ester .
- 2-[[(4-[(5-[(2-methylpropan-2-yl)oxy-oxomethyl]amino]phenyl]amino)methyl]pyridine .
Uniqueness
2-[6-[(2-Methylpropan-2-yl)oxy]-3-nitropyridin-2-yl]acetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
127792-76-1 |
|---|---|
Fórmula molecular |
C11H13N3O3 |
Peso molecular |
235.24 g/mol |
Nombre IUPAC |
2-[6-[(2-methylpropan-2-yl)oxy]-3-nitropyridin-2-yl]acetonitrile |
InChI |
InChI=1S/C11H13N3O3/c1-11(2,3)17-10-5-4-9(14(15)16)8(13-10)6-7-12/h4-5H,6H2,1-3H3 |
Clave InChI |
ZMZPGYKSWPFVAC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=NC(=C(C=C1)[N+](=O)[O-])CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[(2-Bromo-5-methoxyphenyl)methyl]hydrazine](/img/structure/B12444916.png)

![2-(benzylsulfanyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B12444944.png)
![(5E)-5-[(3-fluorophenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12444957.png)
![4-butoxy-N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}benzamide](/img/structure/B12444963.png)
![3-{4-Methoxy-3-[(3-methylphenoxy)methyl]phenyl}prop-2-enoic acid](/img/structure/B12444965.png)

![2-bromo-4-methyl-6-[(E)-{[2-(pyrrolidin-1-yl)phenyl]imino}methyl]phenol](/img/structure/B12444973.png)

